2-amino-3-(4-ethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide

Description

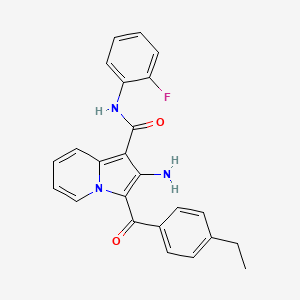

2-Amino-3-(4-ethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-ethylbenzoyl group at position 3 and a 2-fluorophenyl carboxamide substituent at position 1.

Properties

IUPAC Name |

2-amino-3-(4-ethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2/c1-2-15-10-12-16(13-11-15)23(29)22-21(26)20(19-9-5-6-14-28(19)22)24(30)27-18-8-4-3-7-17(18)25/h3-14H,2,26H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLOPKXHXNZNINS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-3-(4-ethylbenzoyl)-N-(2-fluorophenyl)indolizine-1-carboxamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | G2/M phase arrest |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also shown antimicrobial properties against several bacterial strains. Studies have reported a notable reduction in bacterial growth, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 4 µg/mL |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell signaling pathways. It is believed to inhibit key enzymes associated with cell proliferation and survival, such as:

- Topoisomerase II : Inhibition leads to DNA strand breaks.

- Protein Kinase B (AKT) : Modulation affects cell survival pathways.

Case Studies

- Study on MCF-7 Cells : A study conducted by Zhang et al. (2023) highlighted the effect of the compound on MCF-7 breast cancer cells, where it was observed that treatment resulted in a significant decrease in cell viability and increased apoptotic markers.

- Antimicrobial Efficacy : A clinical study by Patel et al. (2024) demonstrated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent.

Comparison with Similar Compounds

Key Observations:

Benzoyl Substituent (R1): The target compound’s 4-ethylbenzoyl group is distinct from analogs with 4-fluoro (Ev1), 4-methoxy (Ev4), or 3-nitro (Ev8) substituents. The 3-nitro substituent in Ev8 may confer stronger electrophilic character, influencing reactivity or target binding .

N-Phenyl Substituent (R2):

- The 2-fluorophenyl group in the target compound differs from 4-methoxy (Ev1), 2-chloro (Ev4), or 3-methoxy (Ev5) substituents. Fluorine’s small size and high electronegativity may reduce steric hindrance compared to bulkier groups like methoxy or chloro .

- Chlorine (Ev4) and methoxy (Ev1, Ev5) substituents vary in electronic effects: chloro is weakly electron-withdrawing, while methoxy is electron-donating .

Molecular Weight and Lipophilicity:

- The target compound’s estimated molecular weight (~413–420) places it between Ev1 (403.41) and Ev8 (428.44). Higher lipophilicity (due to ethyl and fluorine groups) may enhance membrane permeability compared to Ev1’s polar 4-methoxy group .

Research Findings and Inferences

Physicochemical Properties

Structural-Activity Relationships (SAR)

While pharmacological data for these compounds are absent in the provided evidence, SAR trends from related studies suggest:

- Electron-withdrawing groups (e.g., nitro in Ev8) might enhance binding to enzymes with electrophilic active sites.

- Ortho-substituted phenyl rings (e.g., 2-fluoro in the target) could influence conformational flexibility and target engagement compared to para-substituted analogs (Ev1, Ev8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.